1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide

Description

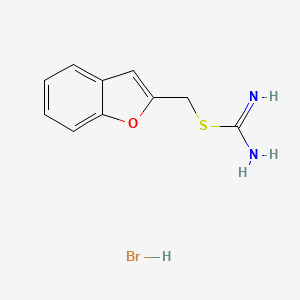

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide is a synthetic compound featuring a benzofuran core substituted with an imidothiocarbamate group and a hydrobromide counterion. The benzofuran moiety (C₈H₆O) is a fused bicyclic aromatic system containing oxygen, while the imidothiocarbamate group introduces sulfur and nitrogen functionalities. As a hydrobromide salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

1-benzofuran-2-ylmethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.BrH/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5H,6H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCHCAJCBZKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide typically involves the reaction of benzofuran-2-ylmethylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Chemical Reactions Analysis

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the imidothiocarbamate group is replaced by other nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and psoriasis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and ultimately cell death. Additionally, it may interact with DNA and proteins, causing structural and functional alterations .

Comparison with Similar Compounds

The following analysis compares 1-benzofuran-2-ylmethyl imidothiocarbamate hydrobromide with two structurally related compounds: dextromethorphan hydrobromide () and 1-benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide (). Key differences in molecular structure, counterions, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Key Observations:

Aromatic Systems :

- The benzofuran core in the target compound contains an oxygen atom, which enhances electron density and polarity compared to the nitrogen-containing indole in . This difference may influence binding affinity to enzymatic targets or receptors.

- Dextromethorphan hydrobromide () features a morphinan skeleton, a complex polycyclic structure with a tertiary amine, which is critical for its activity as an NMDA receptor antagonist and sigma-1 agonist .

Counterion Effects :

- Both the target compound and dextromethorphan use hydrobromide (HBr) salts, which typically improve aqueous solubility and stability. In contrast, the indole derivative in employs hydroiodide (HI), which has a larger ionic radius and may alter crystallization behavior or bioavailability .

Molecular Weight and Complexity :

- Dextromethorphan hydrobromide has the highest molecular weight (370.33 g/mol) due to its morphinan backbone, while the benzofuran derivative is the lightest (~299 g/mol). Lower molecular weight may enhance membrane permeability for the target compound.

Pharmacological Implications (Inferred)

- Dextromethorphan hydrobromide is clinically used in combination with bupropion for major depressive disorder, leveraging its neuromodulatory effects . Its efficacy is tied to the morphinan structure, which is absent in the benzofuran and indole analogs.

- 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide () shares the imidothiocarbamate group with the target compound, suggesting possible thioamide-related bioactivity (e.g., enzyme inhibition). However, the indole core may confer distinct target selectivity compared to benzofuran.

- The benzofuran moiety in the target compound is associated with diverse biological activities in literature, including antimicrobial and anti-inflammatory effects. Its oxygen atom could facilitate hydrogen bonding with biological targets, a property less pronounced in purely hydrocarbon systems.

Physicochemical Properties

- Solubility : Hydrobromide salts generally exhibit higher water solubility than hydroiodides due to the smaller size of Br⁻ vs. I⁻. This may favor the target compound in formulations requiring rapid dissolution.

Biological Activity

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of imidothiocarbamates, known for their diverse biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C11H10BrN2OS

- Molecular Weight : 304.18 g/mol

- CAS Number : 1426290-59-6

The structure of this compound features a benzofuran moiety linked to an imidothiocarbamate group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzofuran derivatives. For instance, derivatives of benzofuran have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain benzofuran derivatives induced autophagy-mediated cell death in cervical cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3eb | SiHa | <40 | Autophagy induction |

| 3ec | C33a | <40 | Autophagy induction |

Antimicrobial Activity

Imidothiocarbamates have also been evaluated for their antimicrobial properties. Research indicates that benzofuran-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess radical scavenging properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

- Anticancer Studies : A recent investigation into 3-(benzofuran-2-ylmethyl)-1H-indole derivatives revealed that several compounds exhibited significant anticancer activity with IC50 values lower than 40 µM against cervical cancer cell lines. Mechanistic studies indicated that these compounds induce autophagy, contributing to their cytotoxic effects .

- Antimicrobial Efficacy : A study focused on the antibacterial potential of various benzofuran derivatives demonstrated effectiveness against key bacterial strains. The findings indicated that these compounds could serve as lead structures for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.